molecular formula C15H28N2O4 B13885522 Tert-butyl 4-[(4-methoxy-4-oxobutyl)amino]piperidine-1-carboxylate

Tert-butyl 4-[(4-methoxy-4-oxobutyl)amino]piperidine-1-carboxylate

Cat. No.: B13885522
M. Wt: 300.39 g/mol
InChI Key: HLRPAKQKTSUURJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(4-methoxy-4-oxobutyl)amino]piperidine-1-carboxylate is a chemical compound with the CAS Number 1178198-31-6 . It has a molecular formula of C 15 H 28 N 2 O 4 and a molecular weight of 300.39 g/mol . This compound features a piperidine ring, a key structural motif in medicinal chemistry, which is protected by a tert-butoxycarbonyl (Boc) group. The presence of both the Boc-protected amine and the methyl ester functional groups makes it a versatile building block, or synthetic intermediate, for chemical synthesis and drug discovery efforts . Piperidine derivatives are of significant interest in pharmaceutical research and are commonly utilized in the development of novel therapeutic agents. As a specialized intermediate, it can be used in the synthesis of more complex molecules for research purposes. This product is intended for research applications and is strictly labeled as For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

Molecular Formula

C15H28N2O4

Molecular Weight

300.39 g/mol

IUPAC Name

tert-butyl 4-[(4-methoxy-4-oxobutyl)amino]piperidine-1-carboxylate

InChI

InChI=1S/C15H28N2O4/c1-15(2,3)21-14(19)17-10-7-12(8-11-17)16-9-5-6-13(18)20-4/h12,16H,5-11H2,1-4H3

InChI Key

HLRPAKQKTSUURJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of Key Intermediate: tert-butyl 4-methoxy-3-oxobutyrate

A critical intermediate in the synthesis is tert-butyl 4-methoxy-3-oxobutyrate, which can be prepared by the following method:

Step Reaction Description Conditions Notes
1 Reaction of methoxyacetic acid with carbonyldiimidazole (CDI) to form acyl imidazole intermediate 0–20 °C, 1.5–3.5 hours, nitrogen atmosphere Solvent: tetrahydrofuran (THF) or 2-methyltetrahydrofuran; CDI added in batches under ice bath
2 Formation of mono-tert-butyl malonate magnesium salt by reaction of mono-tert-butyl malonate with isopropyl Grignard reagent −10 to 25 °C, 1–2 hours Isopropyl Grignard reagent (2M in THF) added dropwise at −10 °C
3 Coupling of the magnesium salt solution with acyl imidazole solution to yield tert-butyl 4-methoxy-3-oxobutyrate 20–35 °C, 15–18 hours Reaction mixture quenched with saturated citric acid, extracted with ethyl acetate, washed, dried, and purified by distillation (distillate at 80 °C)

This method yields the tert-butyl 4-methoxy-3-oxobutyrate intermediate in good yield (~14.5 g from 16 g mono-tert-butyl malonate) and purity suitable for further synthetic steps.

Coupling of the Methoxy-Oxobutyl Moiety to Piperidine

The attachment of the 4-methoxy-4-oxobutyl group to the piperidine ring nitrogen generally proceeds via nucleophilic substitution or amination reactions. While specific procedures for the title compound are limited in open literature, analogous methods involve:

  • Using tert-butyl 4-(amino)piperidine-1-carboxylate as the nucleophile.
  • Reacting with the prepared tert-butyl 4-methoxy-3-oxobutyrate or its activated derivatives under controlled conditions.
  • Employing coupling agents or bases such as potassium carbonate in polar aprotic solvents like N,N-dimethylformamide (DMF).
  • Reaction temperatures typically range from room temperature to 80 °C, with reaction times from 5 to 24 hours depending on the step and reagents.

For example, similar piperidine derivatives have been synthesized by reacting tert-butyl 4-((methylsulfonyloxy)methyl)piperidine-1-carboxylate with nucleophiles in DMF at 80 °C using potassium carbonate, achieving yields up to 94–95%.

Protection and Deprotection Strategies

The tert-butyl carbamate (Boc) group on the piperidine nitrogen serves as a protecting group to prevent unwanted side reactions during synthesis. Deprotection is typically achieved by acidic conditions (e.g., trifluoroacetic acid in dichloromethane) after the coupling steps are complete. Selective deprotection without affecting other sensitive groups requires careful control of reaction conditions.

Purification Techniques

The crude products from these reactions are purified by:

  • Extraction with organic solvents such as ethyl acetate.
  • Washing with aqueous solutions (e.g., saturated salt water or citric acid).
  • Drying over anhydrous sodium sulfate or magnesium sulfate.
  • Chromatographic techniques including silica gel column chromatography with solvent gradients (e.g., ethyl acetate/hexane or dichloromethane/methanol).
  • For higher purity, preparative high-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases is employed.

Summary Table of Preparation Parameters

Preparation Step Reagents Solvent Temperature Time Yield Notes
Acyl imidazole formation Methoxyacetic acid + CDI THF 0–20 °C 1.5–3.5 h N/A Nitrogen atmosphere, ice bath during addition
Magnesium salt formation Mono-tert-butyl malonate + isopropyl Grignard THF −10 °C 1–2 h N/A Dropwise addition, ice bath
Coupling to form tert-butyl 4-methoxy-3-oxobutyrate Solutions from above steps THF 20–35 °C 15–18 h ~90% (isolated) Quenched with citric acid, purified by distillation
Amination/coupling to piperidine tert-butyl 4-(amino)piperidine + activated methoxy-oxobutyl DMF 25–80 °C 5–24 h 70–95% Base: K2CO3; inert atmosphere recommended
Purification Extraction, chromatography Various Ambient Variable >95% purity achievable Silica gel column or preparative HPLC

Research Findings and Observations

  • The use of carbonyldiimidazole (CDI) for activating carboxylic acids is a well-established method to form reactive acyl intermediates, facilitating subsequent coupling reactions.
  • Grignard reagents enable the formation of magnesium salts from malonate esters, which are key nucleophiles in the synthesis of keto esters like tert-butyl 4-methoxy-3-oxobutyrate.
  • The Boc protecting group on piperidine nitrogen provides stability during multi-step synthesis but requires mild acidic conditions for removal without affecting other moieties.
  • Reaction optimization, including temperature control and reagent stoichiometry, is crucial to minimize side reactions such as over-alkylation or deprotection during coupling steps.
  • Purification by chromatography and recrystallization ensures the isolation of high-purity final products suitable for biological or further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-[(4-methoxy-4-oxobutyl)amino]piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a model compound to understand the interactions between piperidine-based molecules and biological targets .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects .

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-butyl 4-[(4-methoxy-4-oxobutyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The methoxy-oxobutyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural Variations

The tert-butyl carbamate-protected piperidine scaffold is a common motif in drug discovery. Key structural differences among analogs arise from substituents on the piperidine ring’s 4-position:

Compound Name Substituent at 4-Position Key Functional Groups
Target Compound 4-Methoxy-4-oxobutylamino Ester (methoxy-oxobutyl), Boc-protected
tert-Butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate 3-Chloro-2-nitroanilino Aromatic nitro, chloro
tert-Butyl 4-(5-methyl-2-nitro-anilino)piperidine-1-carboxylate 5-Methyl-2-nitroanilino Aromatic nitro, methyl
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate 4-Methylpentyl Alkyl chain
tert-Butyl 4-[(cyclopropylmethyl)amino]-4-(hydroxymethyl)piperidine-1-carboxylate Cyclopropylmethylamino, hydroxymethyl Amino, hydroxymethyl

Key Observations :

  • Electron-Withdrawing vs.
  • Hydrophilicity : The ester group in the target compound may improve solubility in polar solvents compared to hydrophobic alkyl chains (e.g., 4-methylpentyl in ).

Key Observations :

  • Efficiency : Alkylation (e.g., ) and acetylation () reactions generally achieve higher yields (>80%) compared to multi-step aromatic substitutions ().
  • Challenges : Nitro-group reductions (e.g., ) or coupling reactions (as in ) may require specialized reagents (e.g., HATU) or catalysts, increasing complexity.

Key Observations :

  • The target compound’s ester group could enable its use in prodrug strategies, where enzymatic cleavage releases active metabolites.
  • Compounds with aromatic heterocycles (e.g., benzothiazole in ) exhibit targeted biological activity, whereas alkyl-substituted derivatives () may serve as lipophilic scaffolds.

Spectral Data and Characterization

Structural confirmation of analogs relies on NMR, LCMS, and HRMS:

Compound Name Spectral Data Highlights Reference
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate $^1$H NMR: δ 1.25 (m, 2H, CH$2$), 3.95 (m, 2H, Boc-CH$2$)
tert-Butyl 4-(6-methyl-2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxylate LCMS: [M+H]$^+$ 336
tert-Butyl (1-acetylpiperidin-4-yl)carbamate $^1$H NMR: δ 1.42 (s, 9H, Boc), 2.05 (s, 3H, acetyl)

Key Observations :

  • The target compound’s ester group (4-methoxy-4-oxobutyl) would likely show distinct $^1$H NMR signals for methoxy (δ ~3.7 ppm) and carbonyl (δ ~170 ppm in $^{13}$C NMR).

Biological Activity

Tert-butyl 4-[(4-methoxy-4-oxobutyl)amino]piperidine-1-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a piperidine ring with various substituents, including a tert-butyl group and a methoxy-oxo butyl moiety. The IUPAC name is tert-butyl 4-[(3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butyl]piperidine-1-carboxylate . Its molecular formula is C23H34N2O6C_{23}H_{34}N_{2}O_{6} with a molecular weight of 434.53 g/mol.

PropertyValue
Molecular FormulaC23H34N2O6
Molecular Weight434.53 g/mol
IUPAC Nametert-butyl 4-[(3S)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butyl]piperidine-1-carboxylate
CAS Number1094107-81-9

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring through cyclization reactions and the introduction of functional groups using various reagents such as tert-butyl chloroformate and benzyloxycarbonyl chloride.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The unique combination of functional groups allows it to modulate biological pathways effectively.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of piperidine compounds have shown promise in inhibiting cancer cell proliferation. The introduction of the methoxy group enhances the compound's interaction with cancer-related targets, leading to increased cytotoxicity against various cancer cell lines.
  • Neuroprotective Effects : Research indicates that similar piperidine derivatives exhibit neuroprotective properties by modulating neurotransmitter levels in the brain. This suggests potential applications in treating neurodegenerative diseases .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, potentially making it a candidate for developing new antibiotics .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameBiological ActivityNotes
tert-butyl (S)-4-(3-hydroxybutyloxy)piperidine-1-carboxylateModerate anticancer effectsHydroxyl group enhances solubility
tert-butyl (S)-4-(3-(benzyloxy)carbonylamino)-piperidine-1-carboxylateNeuroprotective effectsInvolved in neurotransmitter modulation
tert-butyl (S)-4-(3-methoxypropionamide)piperidine-1-carboxylateAntimicrobial activityEffective against Gram-positive bacteria

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